

# 2-Chloro-4-cyanophenylboronic acid molecular weight

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## Compound of Interest

Compound Name: 2-Chloro-4-cyanophenylboronic acid

Cat. No.: B1370755

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An In-Depth Technical Guide to **2-Chloro-4-cyanophenylboronic Acid**: Properties, Synthesis, and Applications in Drug Discovery

## Executive Summary

**2-Chloro-4-cyanophenylboronic acid** is a highly functionalized synthetic building block that has garnered significant attention in medicinal chemistry and materials science. Its unique trifunctional nature—possessing a boronic acid moiety, a chloro substituent, and a cyano group—renders it an exceptionally versatile reagent for constructing complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, outlines a representative synthetic protocol, and delves into its primary applications, with a particular focus on its role as a key intermediate in the development of novel therapeutics through Suzuki-Miyaura cross-coupling reactions. Safety, handling, and storage protocols are also detailed to ensure its effective and safe utilization in a research and development setting.

## Introduction: A Versatile Building Block

Boronic acids are a class of organoboron compounds that have become indispensable in modern organic synthesis.<sup>[1]</sup> Their stability, low toxicity, and versatile reactivity make them ideal intermediates for a wide range of chemical transformations.<sup>[1]</sup> Among these, substituted phenylboronic acids are paramount, serving as crucial precursors in the synthesis of biaryl and poly-aryl structures that form the core of numerous active pharmaceutical ingredients (APIs).<sup>[2]</sup>

**2-Chloro-4-cyanophenylboronic acid** (CAS No. 677743-50-9) is a prominent example of a strategically designed building block. The boronic acid group serves as the primary reactive site for palladium-catalyzed cross-coupling reactions. The electron-withdrawing chloro and cyano groups modulate the electronic properties of the phenyl ring, influencing its reactivity and providing additional handles for subsequent functionalization. This strategic placement of functional groups makes it an invaluable intermediate in the synthesis of targeted therapeutics, including kinase inhibitors for oncological applications.<sup>[3]</sup>

## Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis. The key properties of **2-Chloro-4-cyanophenylboronic acid** are summarized below.

Property	Value	Source(s)
Molecular Weight	181.38 g/mol	<sup>[3]</sup> <sup>[4]</sup>
Molecular Formula	C <sub>7</sub> H <sub>5</sub> BClNO <sub>2</sub>	<sup>[3]</sup>
CAS Number	677743-50-9	<sup>[3]</sup> <sup>[5]</sup>
Physical Form	Solid, powder	<sup>[6]</sup>
Boiling Point	367.1 ± 52.0 °C (Predicted)	<sup>[3]</sup>
Density	1.41 ± 0.1 g/cm <sup>3</sup> (Predicted)	<sup>[3]</sup>
InChI Key	MSCQYLAI RMCGGF- UHFFFAOYSA-N	
Storage Temperature	2-8°C, under inert atmosphere	<sup>[6]</sup>

## Synthesis and Purification Protocol

The synthesis of substituted arylboronic acids often involves the borylation of an organometallic intermediate derived from a corresponding aryl halide. The following is a representative, field-proven protocol for the synthesis of a cyanophenylboronic acid from a brominated precursor, which illustrates the core chemical logic applicable to the synthesis of **2-Chloro-4-cyanophenylboronic acid**.<sup>[7]</sup><sup>[8]</sup>

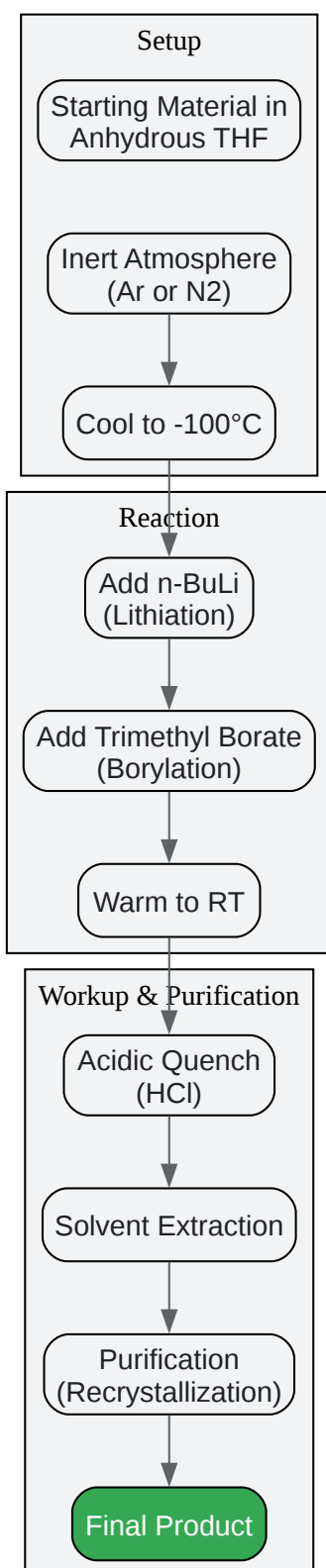
### Causality Behind Experimental Choices:

- **Anhydrous Conditions:** Organolithium reagents like n-butyllithium are extremely reactive towards protic solvents (like water). All glassware must be oven-dried, and solvents must be anhydrous to prevent quenching the reagent and failing the reaction.
- **Low Temperature:** The lithium-halogen exchange and subsequent borylation are highly exothermic. Maintaining a very low temperature (-100 °C to -78 °C) is critical to prevent side reactions and decomposition of the organolithium intermediate.
- **Borate Ester:** Trimethyl borate is used as the boron source. It readily reacts with the nucleophilic organolithium intermediate.
- **Acidic Workup:** The initial product is a borate ester complex. Acidic hydrolysis is required to convert it to the final boronic acid.
- **Purification:** Commercial boronic acids often contain trimeric anhydride species known as boroximes, which are less reactive in coupling reactions.<sup>[9]</sup> Recrystallization or an acid/base extraction is crucial to ensure high purity and reactivity of the final product.<sup>[7]</sup>

### Step-by-Step Methodology:

- **Preparation:** Dissolve the starting material (e.g., 1-bromo-2-chloro-4-cyanobenzene) in anhydrous tetrahydrofuran (THF) in an oven-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen).
- **Cooling:** Cool the solution to -100 °C using a liquid nitrogen/ethanol bath.
- **Lithiation:** Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise via syringe, ensuring the internal temperature remains below -90 °C. Stir for 30-60 minutes at this temperature.
- **Borylation:** Add trimethyl borate dropwise, again maintaining the low temperature. The reaction is often rapid.
- **Warming and Quenching:** Allow the reaction mixture to warm slowly to room temperature over several hours.

- Hydrolysis: Cool the mixture in an ice bath and carefully quench the reaction by adding aqueous hydrochloric acid (e.g., 4N HCl) until the solution is acidic (pH ~2).<sup>[7]</sup>
- Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like dichloromethane or ethyl acetate. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.<sup>[7]</sup>
- Purification: Concentrate the solvent under reduced pressure. The crude solid can be purified by recrystallization from an appropriate solvent system or by performing an acid/base wash to remove non-acidic impurities.<sup>[7]</sup>



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Caption: Synthetic workflow for a substituted phenylboronic acid.

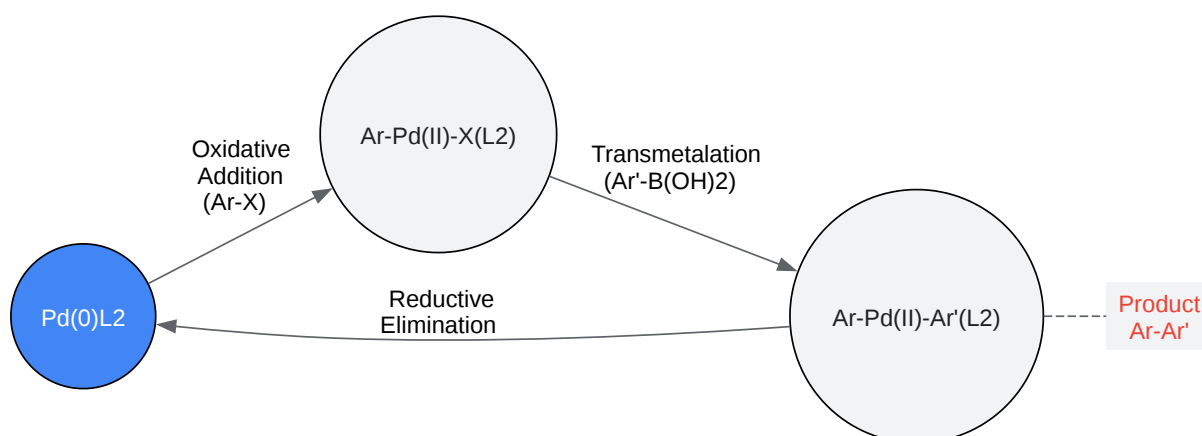
## Core Applications in Medicinal Chemistry

The primary utility of **2-Chloro-4-cyanophenylboronic acid** lies in its role as a versatile coupling partner in the Suzuki-Miyaura reaction.<sup>[2][10]</sup>

### The Suzuki-Miyaura Cross-Coupling Reaction

This Nobel Prize-winning reaction is one of the most powerful methods for forming carbon-carbon bonds, specifically for creating biaryl compounds. The reaction involves the palladium-catalyzed coupling of an organoboron compound (like **2-Chloro-4-cyanophenylboronic acid**) with an organohalide.

The presence of both chloro and cyano groups on the boronic acid's phenyl ring is advantageous. The cyano group can be further transformed into other functional groups such as carboxylic acids, amides, or amines, expanding molecular diversity.<sup>[11]</sup> This allows medicinal chemists to fine-tune a molecule's properties to optimize drug efficacy, selectivity, and pharmacokinetic profiles.



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Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

## Intermediate for Kinase Inhibitor Synthesis

**2-Chloro-4-cyanophenylboronic acid** is explicitly cited as an intermediate used to prepare fused imidazole derivatives that act as TTK kinase inhibitors and in the synthesis of pyrimidothiophenes as HSP90 inhibitors.[3]

- TTK Kinase (Mps1): A crucial regulator of the spindle assembly checkpoint, ensuring proper chromosome segregation during cell division. Its over-expression in various cancers makes it a prime target for anti-cancer drug development.
- HSP90 (Heat Shock Protein 90): A molecular chaperone responsible for the stability and function of numerous client proteins, many of which are critical for cancer cell growth and survival. Inhibiting HSP90 leads to the degradation of these oncoproteins.

In the synthesis of these inhibitors, **2-Chloro-4-cyanophenylboronic acid** is used to introduce the 2-chloro-4-cyanophenyl moiety into a larger heterocyclic scaffold, a common strategy in modern drug design. This specific substitution pattern is often critical for achieving high potency and selectivity for the target kinase.

## Safety, Handling, and Storage

As a laboratory chemical, **2-Chloro-4-cyanophenylboronic acid** must be handled with appropriate precautions. The following information is synthesized from available Safety Data Sheets (SDS).

- Hazard Identification:
  - GHS Pictogram: GHS07 (Exclamation Mark)
  - Signal Word: Warning
  - Hazard Statements:
    - H302: Harmful if swallowed.
    - H315: Causes skin irritation.
    - H319: Causes serious eye irritation.

- H335: May cause respiratory irritation.
- Handling and Personal Protective Equipment (PPE):
  - Avoid contact with skin, eyes, and clothing. Do not breathe dust.[12][13]
  - Wash hands thoroughly after handling.[12]
  - Use only in a well-ventilated area, preferably in a chemical fume hood.[13]
  - Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[13][14]
- Storage:
  - Store in a tightly closed container in a dry, cool, and well-ventilated place.[13][14]
  - For long-term stability and to prevent degradation, store under an inert atmosphere (e.g., Argon) at 2-8°C.[6]
  - Incompatible materials include strong oxidizing agents and strong acids.[12]

## Conclusion

**2-Chloro-4-cyanophenylboronic acid** is a quintessential example of a modern synthetic building block, engineered for versatility and utility. Its well-defined physicochemical properties and predictable reactivity in cornerstone reactions like the Suzuki-Miyaura coupling make it an invaluable asset for researchers, particularly in the field of drug discovery. Its demonstrated role in the synthesis of potent kinase inhibitors underscores its importance in the development of next-generation therapeutics. By adhering to established protocols for its synthesis, handling, and application, scientists can effectively leverage this powerful intermediate to accelerate the discovery and development of novel, life-saving medicines.

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